molecular formula C7H7BrS B2543709 4-bromo-2-methylbenzene-1-thiol CAS No. 14395-51-8

4-bromo-2-methylbenzene-1-thiol

Cat. No.: B2543709
CAS No.: 14395-51-8
M. Wt: 203.1
InChI Key: FDBASSUDFNUONY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methylbenzene-1-thiol typically involves the bromination of 2-methylbenzenethiol. One common method is the bromomethylation of thiols using paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This method is efficient and minimizes the generation of toxic byproducts .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial in industrial settings to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methylbenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-2-methylbenzene-1-thiol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylbenzene-1-thiol: Similar structure but with a chlorine atom instead of bromine.

    4-fluoro-2-methylbenzene-1-thiol: Contains a fluorine atom instead of bromine.

    4-iodo-2-methylbenzene-1-thiol: Features an iodine atom in place of bromine.

Uniqueness

4-bromo-2-methylbenzene-1-thiol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

4-bromo-2-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBASSUDFNUONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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